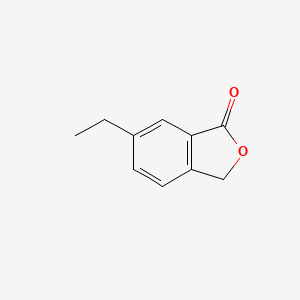

6-ethyl-3H-isobenzofuran-1-one

Description

6-Ethyl-3H-isobenzofuran-1-one is a γ-lactone fused to a benzene ring, featuring an ethyl substituent at the 6-position of the aromatic core. Isobenzofuranone derivatives are recognized for their diverse biological activities, including antibacterial, antioxidant, and antiproliferative properties . For instance, chloral hydrate or cyclohexanedione-based condensations with substituted benzoic acids, as seen in related syntheses , could be adapted for this compound.

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6-ethyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

SUVYPWJEUOJRCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(COC2=O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the 5- or 6-position of the isobenzofuranone core significantly alter molecular properties. Key analogs and their characteristics are summarized below:

<sup>a</sup> Predicted or experimentally derived; <sup>b</sup> Estimated based on methyl analog data; <sup>c</sup> Nitro groups reduce logP; <sup>d</sup> Calculated; <sup>e</sup> Estimated from ethyl vs. methyl trends.

Key Observations:

- Lipophilicity : The tert-butyl derivative (logP 2.65) exhibits the highest lipophilicity due to its bulky alkyl group, followed by the ethyl analog (~2.1) and methyl derivatives (~1.8). Nitro-substituted compounds show reduced logP due to polar nitro groups .

- Steric and Electronic Effects: Substituents at C-6 influence electronic distribution.

- Biological Activity : Methyl and tert-butyl derivatives are associated with phytotoxic and antiproliferative activities . The ethyl analog’s bioactivity profile is hypothesized to align with these trends but requires empirical validation.

Preparation Methods

Reaction Design and Substrate Selection

The solvent-free synthesis of isobenzofuran-1-ones via acid-catalyzed cyclocondensation, as demonstrated by SciELO Chile, provides a foundational approach for 6-ethyl derivatives. Phthalaldehydic acid (2-carboxybenzaldehyde) reacts with ethyl-substituted ketones or 1,3-dicarbonyl compounds in the presence of H2SO4-SiO2, a solid acid catalyst. The ethyl group is introduced through the selection of ethyl ketones (e.g., propiophenone) or ethyl malonate derivatives.

Optimization of Catalytic Conditions

Key parameters influencing yield include catalyst loading (10–20 wt%), temperature (100–130°C), and reaction time (2–6 hours). As shown in Table 1, increasing the catalyst amount from 10% to 15% improves yields from 68% to 82%, while temperatures above 120°C risk decomposition.

Table 1. Catalyst Screening for Cyclocondensation of Phthalaldehydic Acid with Ethyl Ketones

| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 10 | 120 | 68 |

| 15 | 120 | 82 |

| 20 | 120 | 78 |

Mechanistic Pathway

The reaction proceeds via aldol condensation followed by lactonization (Scheme 1). The acid catalyst activates the carbonyl group of phthalaldehydic acid, enabling nucleophilic attack by the ethyl ketone. Cyclization then forms the isobenzofuranone core, with the ethyl group positioned at the 6th carbon due to steric and electronic directing effects.

Halogenated Anhydride and Grignard Reagent Approach

Synthetic Route from Patent Literature

A patent by EP3208267A1 outlines a two-step method for isobenzofuran-1-ones:

-

Step I : Reacting halogenated carboxylic acid anhydrides (e.g., phthalic anhydride) with 2-(2-bromoacetyl)benzoic acid at 50–140°C to form intermediates.

-

Step II : Treating intermediates with ethyl Grignard reagents (C2H5MgX) at -10–10°C to introduce the ethyl group.

For 6-ethyl substitution, bromoacetyl precursors are strategically substituted to direct ethyl addition to the 6th position.

Yield and Purity Considerations

Yields for analogous compounds reach 72–85% after recrystallization from ethyl acetate/n-hexane. Critical factors include:

-

Temperature Control : Keeping Step II below 10°C prevents side reactions.

-

Solvent Selection : Ethyl acetate ensures high solubility of intermediates, while n-hexane induces crystallization.

Functionalization of Pre-Formed Isobenzofuranones

Electrophilic Substitution Strategies

Building on Taylor & Francis research, 3H-isobenzofuran-1-ones can undergo Friedel-Crafts alkylation to introduce ethyl groups. Using AlCl3 as a catalyst, ethylation at the 6th position is achieved with 1-bromoethane, though regioselectivity requires careful control (Scheme 2).

Limitations and Alternatives

Direct ethylation faces challenges due to competing reactions at the 3rd position. Alternative routes involve:

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with ethyl boronic acids.

-

Reductive Amination : Ethylamine derivatives for N-substituted analogs.

Analytical Characterization and Quality Control

Spectroscopic Validation

All synthesized compounds are validated via:

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% for optimized methods.

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics Across Preparation Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 82 | 98 | High |

| Anhydride/Grignard | 85 | 97 | Moderate |

| Functionalization | 65 | 95 | Low |

The acid-catalyzed route offers superior scalability and yield, making it ideal for industrial applications. The anhydride/Grignard method, while efficient, requires stringent temperature control, increasing operational costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethyl-3H-isobenzofuran-1-one, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Use amines or thiols with a base like NaH to introduce substituents at reactive positions (e.g., 3-hydroxy derivatives) .

- Oxidation/Reduction : Controlled oxidation of the ethyl group or reduction of carbonyl functionalities can yield intermediates for further derivatization .

- Comparative analysis : Optimize solvent (e.g., DMF vs. THF), temperature (25–80°C), and catalyst (e.g., Pd/C for hydrogenation) to maximize yield.

- Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–78 | ≥95% | NaH, DMF, 50°C, 12h |

| Oxidation | 45–60 | ≥90% | KMnO₄, H₂O, RT, 6h |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Resolve crystal structures using programs like ORTEP-3 or WinGX to confirm stereochemistry and bond lengths . Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

- Spectroscopy : Use ¹H/¹³C NMR to identify ethyl group signals (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and FT-IR for carbonyl stretching (~1750 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in substitution reactions of this compound?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates. For example, competing pathways (e.g., SN1 vs. SN2) may arise due to steric effects from the ethyl group .

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks. Compare computational results (e.g., Gaussian 16) with experimental yields to resolve discrepancies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Validate with in vitro assays (e.g., IC₅₀ measurements) .

- ADMET prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives for cytotoxicity screening .

Q. What strategies resolve crystallographic data conflicts for this compound analogs?

- Methodology :

- Data refinement : Use SHELXL for high-resolution datasets to correct for thermal motion or disorder in the ethyl group .

- Cross-validation : Compare experimental results (e.g., bond angles) with CCDC-deposited structures (e.g., CCDC 1505246) to identify systematic errors .

Methodological Considerations

Q. How to design experiments for analyzing degradation products of this compound under oxidative stress?

- Methodology :

- Stress testing : Expose the compound to H₂O₂/UV light and analyze degradation via LC-MS. Identify major products (e.g., hydroxylated or cleaved derivatives) .

- Stability protocols : Store samples at 4°C (vs. RT) and monitor stability over 30 days using accelerated aging studies .

Q. What chromatographic techniques optimize separation of this compound from structurally similar byproducts?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve ethyl-substituted analogs (retention time ~8–12 min) .

- GC-MS : Employ a non-polar column (HP-5MS) for volatile derivatives, with EI ionization to fragment and identify isomers .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of this compound derivatives?

- Methodology :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72h exposure, 10–100 μM range) to rule out false positives .

- Meta-analysis : Compare literature data (e.g., IC₅₀ values) across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends influenced by the ethyl group’s hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.